Melanotan-I

Description

Molecular Composition and Structural Formula

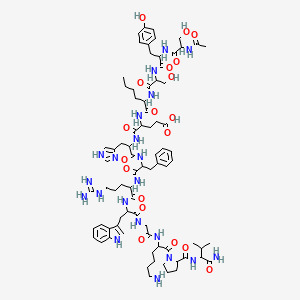

This compound is a tridecapeptide comprising 13 amino acids with the sequence Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val . Its molecular formula is C₇₈H₁₁₁N₂₁O₁₉ , corresponding to a molecular weight of 1,646.8 g/mol . The peptide backbone incorporates both natural and non-natural amino acids, including norleucine (Nle) at position 4 and D-phenylalanine (D-Phe) at position 7, which enhance metabolic stability and receptor binding specificity.

The structural formula (Figure 1) highlights key modifications:

- N-terminal acetylation , which prevents enzymatic degradation.

- C-terminal amidation , stabilizing the peptide against carboxypeptidases.

- D-Phe substitution , which alters stereochemical interactions with melanocortin receptors.

Table 1: Molecular characteristics of this compound

| Property | Value |

|---|---|

| Molecular formula | C₇₈H₁₁₁N₂₁O₁₉ |

| Molecular weight | 1,646.8 g/mol |

| Amino acid sequence | Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val |

| Modifications | N-terminal acetyl, C-terminal amide |

Nomenclature and Isomeric Variations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid.

Common synonyms include afamelanotide (pharmaceutical name), Scenesse (brand name), and CUV1657 . Isomeric variations arise primarily from the D-Phe residue at position 7, which introduces chirality distinct from the L-amino acids in the natural α-MSH. The peptide’s stereochemical configuration is further defined by HELM notation , a standardized system for representing complex biomolecules:PEPTIDE1{[ac].(S,[dS]).(Y,[dY]).(S,[dS]).[*C(=O)C(CCCC)N* |$_R2;;;;;;;;;_R1$|].(E,[dE]).(H,[dH]).(F,[dF]).(R,[dR]).(W,[dW]).G.(K,[dK]).(P,[dP]).(V,[dV]).[am]}$$$$V2.0.

Physicochemical Properties and Stability Profile

This compound exhibits a hydrophilic profile , with an XLogP3-AA value of -3.5 , indicative of poor lipid solubility. This property correlates with its 23 hydrogen bond donors and 19 hydrogen bond acceptors , which facilitate aqueous solubility but limit passive membrane permeability.

Stability considerations :

- Thermal stability : Degrades above 40°C due to peptide bond hydrolysis.

- Photostability : Susceptible to UV-induced oxidation of tryptophan (position 9) and tyrosine (position 2).

- pH sensitivity : Stable in pH 4–7; undergoes deamidation at alkaline pH (>8).

Table 2: Key physicochemical properties

| Property | Value |

|---|---|

| XLogP3-AA | -3.5 |

| Hydrogen bond donors | 23 |

| Hydrogen bond acceptors | 19 |

| Isoelectric point (pI) | ~9.2 (predicted) |

The peptide’s 3D conformational flexibility complicates crystallographic analysis, as noted in PubChem’s exclusion of 3D structural data due to excessive atomic mobility and undefined stereocenters. Molecular dynamics simulations suggest that this compound adopts a β-hairpin motif when bound to the melanocortin-1 receptor (MC1R), stabilized by salt bridges between Glu5 and Arg8.

Properties

IUPAC Name |

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Melanotan I is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Melanotan I follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Melanotan I primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Coupling Reagents: Carbodiimides (e.g., DCC) and uronium salts (e.g., HBTU) are commonly used for peptide bond formation.

Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.

Major Products

The major product of these reactions is the desired peptide, Melanotan I. Oxidation and reduction reactions can lead to modified peptides with altered properties .

Scientific Research Applications

Melanotan I has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.

Industry: Used in the development of sunless tanning products and potential skin cancer preventative agents.

Mechanism of Action

Melanotan I works by mimicking the action of alpha-melanocyte-stimulating hormone. It binds to melanocortin receptors on the surface of melanocytes, the pigment-producing cells in the skin. This binding stimulates the production of melanin, leading to increased skin pigmentation . The primary molecular target is the melanocortin 1 receptor, which plays a key role in regulating melanogenesis .

Comparison with Similar Compounds

Structural Differences :

Receptor Affinity and Selectivity :

- Both MT-I and MT-II are pan-agonists of MCRs, but MT-II exhibits 10–100-fold higher potency at MC3R and MC4R, earning the designation “superpotent” .

- MT-I shows moderate selectivity for MC5R over other MCRs, while MT-II’s affinity for MC4R is pivotal for its pro-erectile effects .

Small-Molecule MC4R Agonists (THIQ, MB243)

Structural and Pharmacological Differences :

- THIQ: A tetrahydroisoquinoline-based compound developed by Merck, replacing MT-I’s His residue with a constrained heterocycle. Exhibits >100-fold selectivity for MC4R over other MCRs .

- MB243 : A piperazine-modified derivative of THIQ with a 4-fluorophenyl group, enhancing MC4R potency and reducing off-target effects .

Advantages Over MT-I :

- Oral bioavailability and blood-brain barrier penetration, addressing MT-I’s limitations in delivery .

- Selective targeting of MC4R for obesity and metabolic disorders, avoiding MC1R-mediated pigmentation side effects .

| Parameter | Melanotan-I | THIQ/MB243 |

|---|---|---|

| Molecular Class | Peptide | Non-peptide small molecule |

| Selectivity | Pan-MCR agonist | MC4R-selective (100-fold selectivity) |

| Administration | Subcutaneous/implant | Oral |

| Therapeutic Focus | Dermatology, inflammation | Obesity, metabolic syndromes |

Afamelanotide (SCENESSE®)

- Structure : Linear peptide similar to MT-I but with prolonged release via subcutaneous implants .

- Application : Approved in the EU for erythropoietic protoporphyria (EPP), targeting MC1R to reduce phototoxicity .

- Differentiation : Clinical use under medical supervision contrasts with MT-I’s unregulated tanning applications .

Pharmacokinetic and Delivery Innovations

MT-I’s short half-life (~2–4 hours) has driven the development of advanced delivery systems:

- Poloxamer 407 Hydrogels: Provide zero-order release kinetics in vitro, ideal for sustained melanogenesis .

- PLGA Implants : Biodegradable poly(D,L-lactide-co-glycolide) formulations enable month-long release in vivo, aligning with polymer erosion profiles .

Biological Activity

Melanotan-I (MT-I), also known as afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that primarily acts as a non-selective agonist of melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). This compound has garnered attention for its potential applications in enhancing skin pigmentation, reducing sunburn cells, and possibly offering therapeutic benefits for various dermatological conditions.

This compound stimulates melanin production by binding to MC1R on melanocytes, which leads to increased eumelanin synthesis. This mechanism not only promotes tanning but also has implications for skin protection against UV radiation. The activation of MC1R triggers several intracellular pathways, including the cAMP pathway, which subsequently activates protein kinases that regulate anti-inflammatory responses and cellular survival mechanisms .

Pharmacokinetics

Research indicates that this compound can be administered via different routes, with subcutaneous (SC) administration showing complete bioavailability compared to intravenous (IV) dosing. A study demonstrated that SC doses ranging from 0.08 to 0.21 mg/kg resulted in significant tanning effects that peaked one week post-administration and persisted for up to three weeks after completing a regimen of ten doses . The plasma half-lives for SC dosing ranged from 0.07 to 0.79 hours during the absorption phase and from 0.8 to 1.7 hours during the beta-phase .

Tanning Efficacy

Clinical evaluations have shown that this compound significantly enhances tanning responses in human subjects. In a series of phase I studies conducted in Arizona, participants exhibited a 47% reduction in sunburn cells and an enhanced tanning effect compared to control groups following UV exposure .

Dermatological Applications

This compound has been investigated for its potential benefits in various skin conditions:

- Acne Vulgaris : A phase II trial indicated that this compound reduced inflammatory acne lesions in subjects receiving the peptide over several weeks .

- Xeroderma Pigmentosum : Phase II studies are ongoing to assess its effectiveness in models suffering from this severe photosensitivity disorder .

- Polymorphic Light Eruptions : A randomized controlled trial suggested that this compound might alleviate pruritus associated with this condition after prolonged sunlight exposure .

Case Studies

Several case reports have documented adverse effects associated with this compound use, including the development of dysplastic nevi and melanoma in individuals who self-administered the peptide without medical supervision. One notable case involved a 16-year-old girl who experienced significant skin changes after using Melanotan-II alongside tanning beds . Another report highlighted melanoma development in a user with multiple risk factors, emphasizing the need for caution regarding its use .

Safety Profile

While this compound has shown promise in promoting tanning and potentially therapeutic effects for certain skin conditions, it is not without risks. Side effects reported include gastrointestinal upset and facial flushing . Furthermore, concerns regarding its long-term safety remain due to associations with malignant transformations in predisposed individuals.

Comparative Analysis

| Parameter | This compound | Melanotan-II |

|---|---|---|

| Target Receptor | MC1R | Broader range of melanocortin receptors |

| Half-life (SC) | 0.07 - 1.7 hours | Shorter than MT-I |

| Efficacy in Tanning | Significant | Less studied |

| Safety Concerns | Moderate; linked to melanoma | Higher risk of side effects |

| Clinical Approval Status | Research-only | Research-only |

Q & A

Basic: How to design a robust in vitro study investigating Melanotan-I's melanogenic mechanisms using the PICOT framework?

Answer: Apply the PICOT framework to structure your study:

- Population: Define the cell type (e.g., human melanocytes, murine B16-F10 cells) and baseline melanin levels .

- Intervention: Specify this compound concentration (e.g., 0.1–10 µM), exposure duration (e.g., 24–72 hours), and delivery method (e.g., dissolved in DMSO/PBS) .

- Comparison: Include controls (untreated cells, α-MSH as a positive control) and account for solvent effects .

- Outcome: Quantify melanin via spectrophotometry (OD 405 nm) and tyrosinase activity .

- Time: Track melanogenesis kinetics at 24, 48, and 72 hours .

Validate protocols with pilot studies to ensure reproducibility .

Basic: What validated preclinical models are suitable for assessing this compound's efficacy in hypopigmentation disorders?

Answer:

- In vivo models:

- In vitro models:

Advanced: How can researchers resolve contradictions in reported optimal dosing protocols for this compound?

Answer: Conduct a systematic review using PRISMA guidelines:

- Data extraction: Tabulate dosing variables (e.g., route: subcutaneous vs. topical; frequency: single vs. repeated) .

- Meta-analysis: Use random-effects models to account for heterogeneity; subgroup by model type (e.g., murine vs. human) .

- Sensitivity analysis: Identify outliers (e.g., studies with poor blinding) .

Address confounding factors (e.g., UV exposure in trials) and propose standardized dosing ranges (e.g., 0.3–1.0 mg/kg in mice) .

Advanced: What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Answer:

- Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .

- Bootstrap resampling: Estimate confidence intervals for EC50 values .

- ANOVA with post-hoc tests: Compare multiple doses; adjust for family-wise error (e.g., Tukey’s test) .

Report effect sizes and power analysis to justify sample sizes .

Basic: How to establish reliable positive controls in this compound-induced melanogenesis assays?

Answer:

- Pharmacological controls: Use α-MSH (10–100 nM) or forskolin (10 µM) to activate cAMP pathways .

- Technical controls: Include UV-irradiated cells to mimic natural tanning .

- Validation: Confirm positive control efficacy via Western blot (e.g., phosphorylated CREB) .

Document batch-to-batch variability and source (e.g., Sigma-Aldridch vs. Tocris) .

Advanced: How to integrate transcriptomic data with phenotypic outcomes in this compound research?

Answer:

- Multi-omics pipeline:

- Validation: CRISPR knockouts of key genes (e.g., MC1R) to confirm mechanistic links .

Basic: What ethical considerations are critical in clinical trials involving this compound?

Answer:

- Informed consent: Disclose risks (e.g., hyperpigmentation, nausea) and off-label use .

- Safety monitoring: Regular dermatological exams to detect melanocytic lesions .

- Equity: Ensure diverse participant recruitment to assess efficacy across skin types .

Refer to ICH-GCP guidelines for trial design .

Advanced: How to conduct a scoping review mapping this compound's molecular targets and knowledge gaps?

Answer:

- Search strategy: Use PubMed/MEDLINE with MeSH terms (“this compound” AND “melanocortin receptor”) .

- Data charting: Extract targets (e.g., MC1R, ERK pathways) and study designs into a matrix .

- Consultation: Engage dermatologists to prioritize translational gaps .

Visualize findings via interactive evidence maps (e.g., Tableau) .

Basic: How to optimize cell culture conditions for this compound studies in primary melanocytes?

Answer:

- Medium: Use Ham’s F12 with 10% FBS, 1% penicillin/streptomycin, and TPA (12-O-tetradecanoylphorbol-13-acetate) to prolong survival .

- Passaging: Limit to ≤5 passages to prevent dedifferentiation .

- Validation: Confirm melanocyte purity via immunohistochemistry (S100, HMB-45 markers) .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer:

- Physiologically based pharmacokinetic (PBPK) modeling: Simulate absorption/distribution using GastroPlus .

- Microdialysis in vivo: Measure free this compound concentrations in dermal interstitial fluid .

- Cross-species scaling: Adjust for differences in melanocortin receptor density (e.g., human vs. murine MC1R) .

Publish negative results to reduce publication bias .

Methodological Frameworks Highlighted:

- PICOT for structuring clinical/preclinical studies .

- FINER criteria to evaluate feasibility and relevance .

- PRISMA for systematic reviews .

- Multi-omics integration for mechanistic insights .

Key Data from :

| Parameter | Clinical Trial Findings (1991–2000s) | Preclinical Data (B16-F10 Cells) |

|---|---|---|

| Effective Dose | 0.3 mg/kg (subcutaneous, 3 months) | 1–10 µM (24–48 hours) |

| Melanin Increase | 20–40% (spectrophotometry) | 2-fold (vs. control) |

| Adverse Effects | Mild nausea, flushing | None reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.